Physical and chemical properties of 8-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Physical and chemical properties of 8-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
An In-depth Technical Guide to 8-Bromo-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Bromo-[1][2]triazolo[4,3-a]pyridin-3(2H)-one is a heterocyclic organic compound featuring a fused triazolopyridine bicyclic system. This guide provides a comprehensive overview of its known physical and chemical properties, drawing from available data and contextual information from related structures. The[1][2]triazolo[4,3-a]pyridine scaffold is a recognized "privileged" structure in medicinal chemistry, indicating its utility in the development of therapeutic agents. The introduction of a bromine atom at the 8-position is anticipated to modulate the molecule's electronic properties and provide a reactive handle for further chemical modifications, making it a potentially valuable building block in drug discovery programs. However, it is important to note that detailed experimental data for this specific compound is not extensively available in peer-reviewed literature.
Chemical Identity and Physical Properties
8-Bromo-[1][2]triazolo[4,3-a]pyridin-3(2H)-one is identified by the CAS Number 1207970-25-9.[2][3] It is commercially available from various suppliers, typically as an off-white solid.[2]
| Property | Value | Source |
| Molecular Formula | C₆H₄BrN₃O | [4] |
| Molecular Weight | 214.02 g/mol | [2] |
| CAS Number | 1207970-25-9 | [2][3] |
| Appearance | Off-white solid | [2] |
| Melting Point | Data not available in searched literature | |
| Solubility | Data not available in searched literature |
Molecular Structure:
Caption: 2D structure of 8-Bromo-[1][2]triazolo[4,3-a]pyridin-3(2H)-one.
Spectroscopic and Analytical Data
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¹H NMR: Signals corresponding to the three aromatic protons on the pyridine ring and a signal for the N-H proton of the triazolone ring. The chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the bromine atom and the fused triazolone ring.
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¹³C NMR: Six distinct signals for the carbon atoms of the bicyclic core. The carbon atom attached to the bromine (C-8) would show a characteristic chemical shift.
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IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the amide, C=O stretching of the triazolone ring, and C-Br stretching.
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Mass Spectrometry: The molecular ion peak would exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Synthesis and Reactivity
Proposed Synthesis Pathway
While a specific, experimentally verified synthesis for 8-Bromo-[1][2]triazolo[4,3-a]pyridin-3(2H)-one is not detailed in the available literature, a plausible synthetic route can be proposed based on established methods for the synthesis of related[1][2]triazolo[4,3-a]pyridines. A common approach involves the cyclization of a substituted 2-hydrazinopyridine.
A potential synthetic route could start from 2-amino-3-bromopyridine.
Caption: Proposed synthetic workflow for 8-Bromo-[1][2]triazolo[4,3-a]pyridin-3(2H)-one.
Theoretical Protocol:
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Diazotization and Reduction: 2-Amino-3-bromopyridine would first undergo diazotization with sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures. The resulting diazonium salt would then be reduced, for instance with tin(II) chloride, to yield 2-hydrazinyl-3-bromopyridine. The rationale for this two-step process is the reliable conversion of an amino group to a hydrazine, a key precursor for the triazole ring formation.
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Cyclization: The intermediate, 2-hydrazinyl-3-bromopyridine, would then be cyclized. This can be achieved using a carbonylating agent like triphosgene or 1,1'-carbonyldiimidazole (CDI) in the presence of a suitable base and solvent. These reagents provide the carbonyl group necessary to form the triazolone ring. The choice of reagent and conditions would be critical to optimize the yield and minimize side reactions.
Chemical Reactivity
The chemical reactivity of 8-Bromo-[1][2]triazolo[4,3-a]pyridin-3(2H)-one is dictated by its functional groups: the brominated pyridine ring and the triazolone system.
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The Bromine Substituent: The bromine atom at the 8-position is a versatile handle for further functionalization. It is expected to participate in various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions, allowing for the introduction of a wide range of substituents (e.g., aryl, alkyl, amino groups). This makes the compound a valuable intermediate for creating libraries of analogues for structure-activity relationship (SAR) studies in drug discovery.
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The Triazolone Ring: The N-H proton of the triazolone ring is acidic and can be deprotonated with a suitable base. The resulting anion can be alkylated or acylated, providing another site for modification. The lactam-like carbonyl group could potentially undergo reactions, although it is generally less reactive than a typical ketone.
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The Pyridine Ring: The nitrogen atom in the pyridine ring can act as a base and can be protonated or quaternized. The electronic nature of the fused triazolone ring will influence the basicity of the pyridine nitrogen.
Potential Applications in Drug Discovery and Medicinal Chemistry
The[1][2]triazolo[4,3-a]pyridine scaffold is a well-established pharmacophore found in several biologically active compounds. For instance, derivatives of this scaffold have been investigated as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a promising target in cancer immunotherapy.[5]
The presence of the bromine atom on this scaffold in 8-Bromo-[1][2]triazolo[4,3-a]pyridin-3(2H)-one offers significant advantages for its use in medicinal chemistry:
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Scaffold for Library Synthesis: As mentioned, the bromine atom serves as a key point for diversification, enabling the rapid synthesis of a wide range of derivatives.
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Modulation of Physicochemical Properties: The introduction of bromine can influence the lipophilicity and electronic properties of the molecule, which can be fine-tuned to optimize pharmacokinetic and pharmacodynamic properties.
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Potential for Novel Interactions: The bromine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.
Safety and Handling
Detailed toxicological data for 8-Bromo-[1][2]triazolo[4,3-a]pyridin-3(2H)-one are not available. As with any chemical of unknown toxicity, it should be handled with appropriate care in a well-ventilated laboratory fume hood. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.
Conclusion
8-Bromo-[1][2]triazolo[4,3-a]pyridin-3(2H)-one is a chemical entity with significant potential as a building block in medicinal chemistry and drug discovery. Its core[1][2]triazolo[4,3-a]pyridine structure is a known pharmacophore, and the 8-bromo substituent provides a crucial handle for synthetic diversification. While there is a notable absence of detailed, publicly available experimental data for this specific compound, its structural features suggest a rich and versatile chemistry that warrants further investigation by the scientific community. Researchers working with this compound are encouraged to perform thorough characterization and to publish their findings to contribute to the collective knowledge base.
References
Due to the limited availability of specific scientific literature for 8-Bromo-[1][2]triazolo[4,3-a]pyridin-3(2H)-one, this reference list includes sources for the basic chemical information and for related compounds that provide context.
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Fallarini, S., et al. (2021). The[1][2]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors. ChemMedChem, 16(22), 3439-3450. Retrieved from [Link]
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Aaron-chem. 8-Bromo-[1][2]triazolo[4,3-a]pyridin-3(2H)-one. Retrieved from [Link]
Sources
- 1. EP0025603A1 - Triazolo (4,3-a)pyridin-3(2H)-ones, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 2. achemblock.com [achemblock.com]
- 3. 8-bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one [1207970-25-9] | King-Pharm [king-pharm.com]
- 4. aaronchem.com [aaronchem.com]
- 5. iris.unito.it [iris.unito.it]
